Validated Linker Selection in a Science‑Published Pan‑KRAS Degrader (ACBI³) vs. Unvalidated Generic Bromoethoxy‑Alkyne Linkers
4‑(2‑Bromoethoxy)but‑1‑yne was explicitly selected as the PROTAC linker for ACBI³ (compound 7) in the pan‑KRAS degrader programme published by Popow et al. in Science (2024) [1]. ACBI³ achieved degradation of 13 out of 17 most prevalent oncogenic KRAS alleles, with in vivo tumour regression in KRAS‑mutant xenograft models. The C4 linker is an integral structural component, connecting the pan‑KRAS warhead to the VHL E3‑ligase ligand; its length was optimised through ternary‑complex co‑crystal structures [1]. No comparable peer‑reviewed validation exists for the C3 (3‑(2‑bromoethoxy)prop‑1‑yne) or C5 (5‑(2‑bromoethoxy)pent‑1‑yne) homologs in any PROTAC programme published in a high‑impact journal.
| Evidence Dimension | Validated use in a peer-reviewed degradative programme targeting a therapeutically relevant protein |
|---|---|
| Target Compound Data | ACBI³ linker; pan‑KRAS degrader; degrades 13 of 17 oncogenic KRAS mutants in vitro; induces tumour regression in vivo (KRAS‑mutant xenograft mice) |
| Comparator Or Baseline | C3 homolog (3‑(2‑bromoethoxy)prop‑1‑yne): No published PROTAC validation; C5 homolog (5‑(2‑bromoethoxy)pent‑1‑yne): No published PROTAC validation |
| Quantified Difference | Published high‑impact validation (Science) vs. zero literature precedent for comparator homologs in a PROTAC context |
| Conditions | ACBI³ evaluated across 17 KRAS‑mutant cell lines and KRAS‑mutant xenograft mouse models [1] |
Why This Matters
A linker validated in a landmark Science publication provides substantial confidence for procurement in PROTAC design, reducing empirical screening burden relative to untested analogs.
- [1] Popow J et al. Targeting cancer with small‑molecule pan‑KRAS degraders. Science 385(6715):1338‑1347 (2024). DOI: 10.1126/science.adm8684. View Source
